molecular formula C15H21BO2 B3097346 [(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester CAS No. 1309981-25-6

[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester

Cat. No.: B3097346
CAS No.: 1309981-25-6
M. Wt: 244.14 g/mol
InChI Key: MHBUORZWUHUUFZ-UHFFFAOYSA-N
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Description

“[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” is a chemical compound that is used as a building block in organic synthesis . It is a white or off-white solid powder .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenylacetic acid methyl ester with a THF/methanol mixture (4:1, 25 ml) and 1N sodium hydroxide solution (5.7 ml). The reaction mixture is stirred at room temperature for 18 hours and then at 40°C for 3 hours. After cooling the reaction mixture to room temperature, it is concentrated under reduced pressure. Water is added to the concentrated residue, and the mixture is acidified to a slightly acidic pH by adding 1N hydrochloric acid. The precipitated solid is collected by filtration and dried under reduced pressure .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H21BO2, and its molecular weight is 244.14 g/mol .


Physical and Chemical Properties Analysis

The compound is a white or off-white solid powder . Its melting point is 197-200 °C (lit.), and its predicted boiling point is 345.8±44.0 °C. The predicted density is 1.25±0.1 g/cm3. It is soluble in methanol .

Future Directions

The future directions for “[(4-Methylphenyl)ethynyl]boronic acid, bis(isopropyl) ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, it could be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties .

Properties

IUPAC Name

2-(4-methylphenyl)ethynyl-di(propan-2-yloxy)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-12(2)17-16(18-13(3)4)11-10-15-8-6-14(5)7-9-15/h6-9,12-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBUORZWUHUUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C#CC1=CC=C(C=C1)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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